(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone - 2034360-40-0

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Catalog Number: EVT-2516664
CAS Number: 2034360-40-0
Molecular Formula: C12H13FN6O2
Molecular Weight: 292.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: This compound is a potent P2X7 antagonist identified through a structure-activity relationship study focusing on a novel series of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives. In vivo studies demonstrated robust P2X7 receptor occupancy at low doses in rats, with an ED50 value of 0.06 mg/kg [].

Reference: [] A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. (https://www.semanticscholar.org/paper/386ede186da4059d829792e95f2ee28925164397)

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: Similar to Compound 29, this molecule is also a potent P2X7 antagonist from the same triazolopyridine series. It exhibits promising characteristics as a potential clinical candidate due to its potent receptor occupancy (ED50 of 0.07 mg/kg in rats), favorable solubility, and good tolerability in preclinical studies [].

Reference: [] A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. (https://www.semanticscholar.org/paper/386ede186da4059d829792e95f2ee28925164397)

Reference: [] Oxadiazole Derivatives as Dual Orexin Receptor Antagonists: Synthesis, Structure–Activity Relationships, and Sleep‐Promoting Properties in Rats. (https://www.semanticscholar.org/paper/0d3fdefc09ed43a91f201f9d9b7147cfa3c7687b)

Reference: [] Oxadiazole Derivatives as Dual Orexin Receptor Antagonists: Synthesis, Structure–Activity Relationships, and Sleep‐Promoting Properties in Rats. (https://www.semanticscholar.org/paper/0d3fdefc09ed43a91f201f9d9b7147cfa3c7687b)[3] From Oxadiazole to Triazole Analogues: Optimization toward a Dual Orexin Receptor Antagonist with Improved in vivo Efficacy in Dogs. (https://www.semanticscholar.org/paper/24f2709f6a9aa5af0418e796540ab2048e3a0001)

(4-chloro-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxyphenyl)-4H-[1,2,4]triazol-3-yl]pyrrolidin-1-yl}methanone (Compound 42)

Compound Description: This DORA candidate was developed as part of the ongoing optimization efforts to address limitations observed in earlier compounds like Compound 51. It demonstrates improved in vivo efficacy compared to Compound 51 and holds promise as a potential therapeutic agent for sleep disorders [].

Reference: [] From Oxadiazole to Triazole Analogues: Optimization toward a Dual Orexin Receptor Antagonist with Improved in vivo Efficacy in Dogs. (https://www.semanticscholar.org/paper/24f2709f6a9aa5af0418e796540ab2048e3a0001)

Properties

CAS Number

2034360-40-0

Product Name

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone

Molecular Formula

C12H13FN6O2

Molecular Weight

292.274

InChI

InChI=1S/C12H13FN6O2/c1-18-7-10(16-17-18)11(20)19-3-2-9(6-19)21-12-14-4-8(13)5-15-12/h4-5,7,9H,2-3,6H2,1H3

InChI Key

KHBQTMSNVVXXJX-UHFFFAOYSA-N

SMILES

CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.